1-(4-Ethylpiperazin-1-yl)propan-1-imine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)propan-1-imine |
InChI |
InChI=1S/C9H19N3/c1-3-9(10)12-7-5-11(4-2)6-8-12/h10H,3-8H2,1-2H3 |
InChI Key |
DGHVBELJZLKRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)N1CCN(CC1)CC |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 1 4 Ethylpiperazin 1 Yl Propan 1 Imine
Reactivity of the Imine Moiety
The chemical behavior of 1-(4-Ethylpiperazin-1-yl)propan-1-imine is largely dictated by the reactivity of its imine functional group (C=N). This moiety contains a polarized double bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This electronic characteristic makes the imine group susceptible to a variety of chemical transformations, including nucleophilic additions, hydrolysis, and reduction.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the imine double bond in this compound is a prime target for nucleophilic attack. This results in the formation of a new single bond to the carbon and the saturation of the C=N double bond. A wide array of nucleophiles can participate in these reactions, leading to a diverse range of substituted amine products. researchgate.net
The general mechanism involves the attack of a nucleophile on the imine carbon, which pushes the pi-electrons onto the nitrogen atom, forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final amine product. The reaction is analogous to the nucleophilic addition to carbonyl compounds, although imines are generally less reactive than their corresponding aldehydes or ketones.
Common nucleophiles that can add to imines include:
Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can introduce alkyl or aryl groups.
Enolates: The enolate forms of ketones, esters, and other carbonyl compounds can add to imines in reactions such as the Mannich reaction.
Cyanide: The addition of cyanide (e.g., from HCN or a cyanide salt) leads to the formation of α-aminonitriles, which are versatile synthetic intermediates.
Hydrides: As will be discussed in section 3.1.3.2, hydride reagents act as nucleophiles to reduce imines to amines.
The table below provides illustrative examples of nucleophilic addition reactions to imine compounds, showcasing the versatility of this reaction type.
Table 1: Examples of Nucleophilic Addition to Imines
| Imine Substrate | Nucleophile | Product | Reaction Conditions |
|---|---|---|---|
| N-benzylidene-aniline | Phenylmagnesium bromide | N-(1,2-diphenylethyl)aniline | Diethyl ether, then H3O+ workup |
| N-(propan-2-ylidene)aniline | Acetone enolate | 4-anilino-4-methylpentan-2-one (B1269692) | Acid or base catalysis (Mannich reaction) |
| N-cyclohexylidene-methanamine | Sodium cyanide | 1-(methylamino)cyclohexane-carbonitrile | Aqueous solution (Strecker synthesis) |
Hydrolysis and Reversibility of Imine Formation
The formation of an imine from a primary amine and an aldehyde or ketone is a reversible process. libretexts.org Consequently, this compound can be hydrolyzed back to its constituent amine, 1-amino-4-ethylpiperazine, and propanal. This reaction is typically carried out in the presence of water, and the equilibrium can be shifted towards either the imine or the starting materials by controlling the reaction conditions. masterorganicchemistry.com
The hydrolysis of an imine is essentially the reverse of its formation and is often catalyzed by acid. masterorganicchemistry.com The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and forming a carbinolamine intermediate after a proton transfer. libretexts.org Subsequent protonation of the nitrogen atom of the carbinolamine allows for the elimination of the amine as a good leaving group, yielding a protonated carbonyl compound that is then deprotonated to give the final aldehyde or ketone.
The pH of the reaction medium plays a crucial role in the rate of imine hydrolysis. mdpi.com Under acidic conditions, the reaction is generally faster due to the protonation of the imine. However, in strongly acidic solutions, the amine nucleophile can be fully protonated, which would inhibit the reverse reaction (imine formation).
Table 2: Conditions Favoring Imine Formation vs. Hydrolysis
| Process | Favorable Conditions | Rationale |
|---|---|---|
| Imine Formation | Removal of water (e.g., azeotropic distillation, use of a dehydrating agent), slightly acidic pH (around 4-5) | Le Chatelier's principle drives the equilibrium towards the products. Mild acid catalyzes the reaction without fully protonating the amine. |
| Imine Hydrolysis | Presence of excess water, acidic conditions | Shifts the equilibrium towards the reactants. Acid catalyzes the addition of water to the imine. |
Reduction Reactions
The reduction of the imine double bond to an amine is a synthetically important transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride transfer reagents.
Catalytic hydrogenation involves the reaction of the imine with molecular hydrogen (H₂) in the presence of a metal catalyst. acsgcipr.org This method is widely used for the reduction of imines to secondary amines. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni).
The reaction is typically carried out by stirring a solution of the imine in a suitable solvent under an atmosphere of hydrogen gas with a catalytic amount of the metal. The mechanism involves the adsorption of both the hydrogen and the imine onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms across the C=N double bond.
Table 3: Catalysts for the Hydrogenation of Imines
| Catalyst | Typical Reaction Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), room temperature, methanol (B129727) or ethanol (B145695) solvent | A versatile and commonly used catalyst. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), room temperature, acetic acid or ethanol solvent | A highly active catalyst. |
| Raney Nickel (Ra-Ni) | H₂ (1-100 atm), room temperature to 100 °C, ethanol solvent | A cost-effective catalyst, often used in industrial applications. |
Imines can be readily reduced to amines by the action of hydride transfer reagents. These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion.
The most common hydride reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.
The general mechanism involves the nucleophilic attack of the hydride ion on the imine carbon, which breaks the pi-bond and forms a new C-H bond. The resulting nitrogen anion is then protonated by the solvent or during the workup step to give the final amine product.
The mechanism of hydride transfer to imines has been the subject of detailed investigations, particularly with transition metal catalysts. acs.orgnih.govacs.org These studies have revealed different potential pathways for the hydride transfer step.
Outer-Sphere Mechanism: In this mechanism, the hydride is transferred from the metal complex to the imine without prior coordination of the imine to the metal center. acs.orgnih.govacs.org Some studies on manganese-catalyzed imine hydrogenation suggest an outer-sphere mechanism where protons are not involved in the rate-determining step. acs.orgnih.govacs.org The reaction is first order in both the imine and the metal hydride complex. acs.orgnih.govacs.org
Inner-Sphere Mechanism: In contrast, an inner-sphere mechanism involves the coordination of the imine to the metal center before the hydride transfer occurs. diva-portal.orgacs.org This brings the hydride and the imine into close proximity within the coordination sphere of the metal, facilitating the transfer. Studies with certain ruthenium hydride complexes have provided experimental support for an inner-sphere mechanism. diva-portal.orgacs.org
Isotope labeling studies, such as the use of deuterium-labeled hydride reagents, can provide insight into the mechanism. The observation of a kinetic isotope effect (a slower reaction rate with the heavier isotope) can indicate that the C-H (or C-D) bond formation is part of the rate-determining step. However, in some cases, a negligible deuterium (B1214612) isotope effect has been observed, suggesting that the hydride transfer itself may not be the rate-determining step. diva-portal.orgrsc.org
Computational studies have also been employed to model the potential energy surfaces of both intramolecular and intermolecular hydride transfer pathways, providing further insights into the preferred mechanism under different reaction conditions. rsc.orgrsc.org
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions if applicable)
The imine functional group in this compound is a potential participant in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. In these reactions, the imine can act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. A common class of 1,3-dipoles that react with imines are nitrile imines.
Nitrile imines, generated in situ from the corresponding hydrazonoyl chlorides, are known to undergo [3+2] cycloaddition reactions with C=N double bonds. chim.it While specific studies on this compound are not available, the general reactivity pattern suggests that it would react with a nitrile imine, such as one generated from N-phenyl-2-oxopropanehydrazonoyl chloride, to yield a 1,2,4-triazoline derivative. The regioselectivity of such reactions is a key aspect, and theoretical studies on analogous systems can provide insights into the likely outcome.
| Dipolarophile | 1,3-Dipole Precursor | Reaction Conditions | Product Type |
| This compound (hypothetical) | N-Arylhydrazonoyl chlorides | In situ generation with a base (e.g., triethylamine) | 1,2,4-Triazoline derivative |
| Aliphatic Imines (general) | Nitrile Imines | Thermal or base-induced | 1,2,4-Triazolines |
| Imines | Carbonyl Imines (generated from oxaziridines) | Lewis acid catalysis (e.g., Sc(OTf)₃) | Oxadiazolidines |
This table presents hypothetical and analogous cycloaddition reactions based on general principles of imine reactivity.
The reaction is expected to proceed via a concerted mechanism, where the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice versa) control the regiochemical outcome. The electronic nature of the substituents on both the imine and the nitrile imine would significantly influence the reaction rate and selectivity.
Reactivity of the Piperazine (B1678402) Core
The piperazine ring in this compound contains two tertiary amine functionalities, making it susceptible to a range of reactions, including N-alkylation, N-acylation, and oxidation.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atoms of the piperazine ring allows for nucleophilic attack on electrophilic carbon centers, leading to N-alkylation and N-acylation products.
N-Alkylation: The tertiary amine at the 4-position of the piperazine ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. While the nitrogen atom involved in the imine bond is less nucleophilic, the other nitrogen is available for alkylation. For instance, reaction with an alkyl halide like methyl iodide would be expected to yield the corresponding N-methyl quaternary ammonium salt. The reaction conditions for such alkylations typically involve a suitable solvent and may be facilitated by a base to neutralize any acid formed. nih.govresearchgate.netgoogle.comacsgcipr.org
| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ | Acetonitrile | N-Acetyl-N'-butylpiperazine | 88 |
| Piperazine | Ethyl bromide | (self-catalyzed) | Ethanol | N-Ethylpiperazine | 69 |
This table shows examples of N-alkylation on piperazine derivatives, analogous to the potential reactivity of the title compound.
N-Acylation: The piperazine nitrogen can also react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is a common method for the synthesis of amides. For example, treatment of a similar N-alkylpiperazine with an acyl chloride in the presence of a base like triethylamine (B128534) would lead to the formation of the corresponding N-acylpiperazine. nih.gov
| Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) |
| N-Ethylpiperazine | Oleanonic acid chloride | Triethylamine | CH₂Cl₂ | N-Ethyl-N'-(oleanonoyl)piperazine | 94 |
| N-Ethylpiperazine | Ursonic acid chloride | Triethylamine | CH₂Cl₂ | N-Ethyl-N'-(ursonoyl)piperazine | 91 |
This table provides examples of N-acylation reactions of N-ethylpiperazine with complex acyl chlorides. nih.gov
Oxidative Transformations of the Piperazine Ring
The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The specific products formed depend on the oxidizing agent and the reaction conditions.
Kinetic studies on the oxidation of N-alkylpiperazines, including 1-ethylpiperazine (B41427), with bromamine-T in an acidic medium have shown that the reaction proceeds to form the corresponding N-oxide. scirp.orgresearchgate.net The reaction follows first-order kinetics with respect to both the oxidant and the piperazine.
Other common oxidizing agents that could potentially oxidize the piperazine ring include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orggoogle.comgoogle.comlibretexts.orgyoutube.comyoutube.comyoutube.com Oxidation with these reagents would also be expected to yield the corresponding N-oxide or potentially a bis-N-oxide if harsher conditions are employed.
| Substrate | Oxidizing Agent | Medium | Product |
| 1-Ethylpiperazine | Bromamine-T | Acidic buffer | 1-Ethylpiperazine-N-oxide |
| Piperazine derivatives | m-CPBA | Acetonitrile | Piperazine bis(N-oxides) |
This table summarizes the expected products from the oxidation of the piperazine core based on analogous reactions.
Mechanistic Pathways of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the chemical behavior of this compound.
Detailed Mechanisms of Imine Formation (e.g., P A D P E D sequence)
The formation of this compound from 1-ethylpiperazine and propanal is expected to follow a well-established mechanistic pathway for imine formation. This process is often catalyzed by acid and involves a sequence of steps commonly referred to by the mnemonic PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation. masterorganicchemistry.com
Protonation: The carbonyl oxygen of propanal is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Addition: The nucleophilic nitrogen of 1-ethylpiperazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen atom, resulting in a neutral hemiaminal (or carbinolamine) intermediate.
Protonation: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from the nitrogen atom of the iminium ion to yield the final neutral imine product and regenerate the acid catalyst.
Elucidation of Reaction Intermediates
The mechanistic pathway of imine formation involves several key intermediates, the detection and characterization of which provide strong evidence for the proposed mechanism.
Hemiaminal Intermediate: The hemiaminal is a crucial intermediate in the formation of the imine. While often transient and difficult to isolate, its presence can sometimes be inferred through spectroscopic methods such as NMR. researchgate.net In certain cases, particularly with stabilized systems, hemiaminals can be observed or even isolated.
Iminium Ion Intermediate: The iminium ion is another critical intermediate formed after the elimination of water. These species are generally highly reactive but can be trapped or observed under specific conditions. nih.govnobelprize.orgacs.org For instance, in the absence of a final deprotonation step (as in the reaction of a secondary amine with a carbonyl compound), stable iminium salts can sometimes be isolated. Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, have been used to identify and study the kinetics of iminium ion formation and decay in related systems. nih.gov The isolation of such intermediates, though challenging, provides direct proof of the reaction mechanism. rsc.org
Stereochemical Aspects of Reactions
The potential for stereoisomerism in reactions of this compound arises from the prochiral nature of the imine carbon. Nucleophilic addition to this C=N double bond can result in the formation of a chiral center, leading to a racemic mixture of enantiomers unless a chiral influence is present.
Theoretical Stereochemical Pathways
Several strategies could theoretically be employed to control the stereochemistry of reactions at the imine carbon of this compound. These include:
Substrate Control: If a chiral center already existed within the molecule, it could direct the approach of a nucleophile to one face of the imine, leading to diastereoselective addition. In the case of this compound, the molecule is achiral, so this approach is not directly applicable without modification.
Reagent Control: The use of chiral reagents, such as chiral reducing agents or organometallic compounds bearing chiral ligands, can induce enantioselectivity. For instance, the reduction of the imine to the corresponding amine could be achieved with high enantiomeric excess using a chiral borohydride or a catalytic asymmetric hydrogenation.
Catalyst Control: The most versatile and widely used method for controlling stereochemistry is through the use of a chiral catalyst. A chiral Lewis acid or Brønsted acid could coordinate to the imine nitrogen, creating a chiral environment that directs the nucleophilic attack to one face of the imine.
Potential Asymmetric Transformations
A variety of asymmetric reactions could be envisioned for this compound, leading to valuable chiral building blocks.
| Reaction Type | Potential Chiral Product | Theoretical Stereochemical Control Method |
| Asymmetric Reduction | (R)- or (S)-1-(4-Ethylpiperazin-1-yl)propan-1-amine | Chiral reducing agents (e.g., CBS catalyst with borane), Asymmetric hydrogenation (e.g., with a chiral transition metal catalyst) |
| Asymmetric Nucleophilic Addition | Chiral α-substituted amines | Chiral organometallic reagents, Phase-transfer catalysis with a chiral catalyst |
| Asymmetric Aza-Henry Reaction | Chiral β-nitroamines | Chiral copper or zinc catalysts |
| Asymmetric Strecker Synthesis | Chiral α-aminonitriles | Chiral catalysts (e.g., derived from binaphthol) |
This table is a theoretical representation of potential asymmetric reactions and has been compiled based on established methodologies in stereoselective synthesis. No experimental data for this compound was found.
Mechanistic Considerations in Stereoselective Reactions
The stereochemical outcome of a catalyzed reaction on this compound would be determined by the transition state energies of the competing diastereomeric pathways. A successful asymmetric catalyst would create a significant energy difference between the transition states leading to the (R)- and (S)-products.
For example, in a hypothetical asymmetric reduction using a chiral catalyst, the catalyst would bind to the imine, likely through coordination to the nitrogen atom. The steric and electronic properties of the chiral ligand on the catalyst would then hinder the approach of the reducing agent to one of the two prochiral faces of the imine, favoring the formation of one enantiomer over the other.
While there is a lack of specific research on the stereochemical aspects of reactions involving this compound, the principles of asymmetric synthesis provide a clear framework for how such control could be achieved. The prochiral nature of the imine functional group makes it an ideal target for the development of stereoselective transformations to access enantioenriched products. Future research in this area would be valuable for the synthesis of novel chiral amines and their derivatives, which are of significant interest in various fields of chemical science. The development of such methodologies would require empirical investigation to determine the optimal conditions and catalysts for achieving high levels of stereocontrol.
Following a comprehensive search of available scientific literature and spectroscopic databases, specific experimental data for the compound this compound is not publicly available. Detailed research findings, including specific chemical shifts for ¹H NMR, ¹³C NMR, ¹⁵N NMR, and exact mass determination via High-Resolution Mass Spectrometry (HRMS), could not be located for this particular molecule.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as this would require access to primary research data that has not been published or made accessible in the public domain.
To provide a scientifically accurate and verifiable article, one would need to perform the actual spectroscopic analyses (NMR, HRMS) on a synthesized sample of this compound. Without such empirical data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Spectroscopic and Structural Elucidation Studies
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ionized fragments. The fragmentation pattern of 1-(4-Ethylpiperazin-1-yl)propan-1-imine would be expected to show characteristic cleavages that help confirm its structure.
The primary fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atoms, which are points of relative instability. Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is broken, leading to the formation of a stable iminium ion. libretexts.org
Key expected fragmentation pathways for this compound would include:
Cleavage of the ethyl group from the piperazine (B1678402) ring: This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a protonated piperazinyl-propan-imine cation.
Cleavage of the propan-1-imine (B14180299) group: The bond between the piperazine ring and the propan-1-imine moiety could break, leading to fragments corresponding to the ethylpiperazine cation and the propan-1-imine radical, or vice versa.
Ring opening of the piperazine moiety: The piperazine ring itself can undergo fragmentation, leading to a series of characteristic smaller ions. xml-journal.net
Cleavage adjacent to the imine group: The C-C bond alpha to the imine nitrogen could cleave, generating a stable resonating cation.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
| 169 | [M]⁺ | - |
| 140 | [M - C₂H₅]⁺ | 29 |
| 113 | [C₆H₁₃N₂]⁺ | 56 |
| 99 | [C₅H₁₁N₂]⁺ | 70 |
| 70 | [C₄H₈N]⁺ | 99 |
| 56 | [C₃H₆N]⁺ | 113 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the imine and the substituted piperazine functional groups.
The most prominent and diagnostic peak would be the C=N stretching vibration of the imine group, which typically appears in the region of 1690-1640 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic environment of the imine.
Other significant absorptions would include:
C-H stretching vibrations: Aliphatic C-H stretches from the ethyl and propyl groups, as well as the piperazine ring, would be observed in the 3000-2850 cm⁻¹ region.
C-N stretching vibrations: The stretching of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the imine group would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. libretexts.org
CH₂ bending vibrations: Scissoring and rocking vibrations of the methylene (B1212753) groups in the piperazine ring and the alkyl chains would be visible around 1470-1440 cm⁻¹.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Imine | C=N stretch | 1690 - 1640 |
| Alkane | C-H stretch | 3000 - 2850 |
| Alkane | CH₂ bend | 1470 - 1440 |
| Amine | C-N stretch | 1250 - 1020 |
X-ray Crystallography for Solid-State Structure Determination
The piperazine ring is known to adopt a chair conformation in the solid state, as this is its most thermodynamically stable form. nih.goviucr.org It is expected that the piperazine ring in this compound would also exhibit a chair conformation. The substituents on the nitrogen atoms (the ethyl group and the propan-1-imine group) would likely occupy equatorial positions to minimize steric hindrance. rsc.org
The propan-1-imine side chain would have conformational flexibility around the C-N and C-C single bonds. The specific conformation adopted in the crystal lattice would be influenced by the packing forces and intermolecular interactions.
In the crystalline state, molecules of this compound would be held together by various intermolecular forces. Given the presence of nitrogen atoms, which can act as hydrogen bond acceptors, and C-H bonds, weak C-H···N hydrogen bonds would be expected to play a role in the crystal packing. nih.gov
A comprehensive search of scientific literature and computational chemistry databases has revealed no specific published research focusing on the computational and theoretical investigations of the chemical compound “this compound”. Consequently, the detailed data required to populate the sections and subsections of the requested article—including Density Functional Theory (DFT) studies, calculation of spectroscopic parameters, Molecular Electrostatic Potential (MEP) analysis, and reaction mechanism elucidation—is not available in the public domain.
The requested article structure is as follows:
Computational and Theoretical Investigations 5.1. Quantum Chemical Calculations 5.1.1. Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties 5.1.2. Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) 5.1.3. Molecular Electrostatic Potential (MEP) Analysis 5.2. Reaction Mechanism Elucidation via Computational Methods 5.2.1. Transition State Analysis 5.2.2. Reaction Coordinate Mapping
Without dedicated computational studies on "this compound", it is not possible to provide the specific research findings, data tables, and detailed analysis as per the user's instructions. The generation of a scientifically accurate and informative article on this specific compound is therefore unachievable at this time.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Methods
Kinetic and Thermodynamic Parameters of Reactions
A comprehensive understanding of the reactivity of 1-(4-Ethylpiperazin-1-yl)propan-1-imine necessitates the calculation of its kinetic and thermodynamic parameters. Such studies would typically involve quantum chemical calculations to model reaction pathways, such as hydrolysis of the imine bond or reactions at the piperazine (B1678402) nitrogen atoms.
Key parameters that would be investigated include:
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.
Enthalpy of Reaction (ΔH): The heat change accompanying a reaction at constant pressure.
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.
Rate Constants (k): Proportionality constants relating the rate of a reaction to the concentrations of the reactants.
Without experimental or computational studies on this specific molecule, no data for these parameters can be provided.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis would identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.
This analysis would typically involve:
Potential Energy Surface (PES) Scanning: Systematically changing key dihedral angles within the molecule to map out the energy landscape.
Identification of Local and Global Minima: Locating the most stable conformers corresponding to the lowest energy states.
Determination of Rotational Barriers: Calculating the energy required to rotate around single bonds, which influences the molecule's flexibility.
Currently, there are no published energy landscapes or detailed conformational analyses specifically for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, including its interactions with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts.
Applications of MD simulations for this compound could include:
Solvation Studies: Understanding how the molecule interacts with water or other solvents.
Binding Affinity Calculations: Predicting how strongly the molecule might bind to a biological target, such as a protein.
Exploring Conformational Changes: Observing how the molecule's shape changes over time in different environments.
The scientific literature does not currently contain reports of molecular dynamics simulations performed on this compound.
Applications and Role in Chemical Synthesis
As a Synthetic Intermediate for Complex Molecules
The bifunctional nature of this compound, containing both an imine and a tertiary amine within the piperazine (B1678402) ring, makes it a potentially valuable intermediate.
Imines are widely recognized as key precursors in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The carbon-nitrogen double bond in the imine group can participate in various cycloaddition and annulation reactions. For a compound like 1-(4-Ethylpiperazin-1-yl)propan-1-imine, one could envision its use in the synthesis of heterocycles such as:
Pyrazoles and Imidazoles: These five-membered heterocycles are common motifs in pharmaceuticals and agrochemicals. The synthesis of such rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or an amidine. While the direct involvement of this specific imine is not documented, imine-containing substrates can be transformed to participate in such cyclization reactions.
Pyridines and Pyrimidines: Six-membered nitrogen-containing heterocycles are also accessible from imine precursors through various condensation and cycloaddition strategies. The reactivity of the imine could be harnessed to construct portions of the pyridine (B92270) or pyrimidine (B1678525) ring.
A hypothetical reaction scheme for the synthesis of a generic nitrogen-containing heterocycle from an imine is presented in the table below.
| Reactant A | Reactant B (Imine) | Reaction Type | Product (Heterocycle) |
| 1,3-Diketone | This compound | Condensation/Cyclization | Substituted Pyridine |
| Hydrazine | This compound | Condensation/Cyclization | Substituted Pyrazole |
This table represents a hypothetical scenario due to the absence of specific data for the target compound.
The reduction of the carbon-nitrogen double bond in an imine is a fundamental and widely used method for the synthesis of amines. The reduction of this compound would yield the corresponding diamine, 1-(4-ethylpiperazin-1-yl)propan-1-amine. This transformation is typically achieved using various reducing agents.
| Reducing Agent | Reaction Conditions | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Room Temperature | 1-(4-Ethylpiperazin-1-yl)propan-1-amine |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107), 0 °C to Room Temperature | 1-(4-Ethylpiperazin-1-yl)propan-1-amine |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Pressurized Hydrogen, Various Solvents | 1-(4-Ethylpiperazin-1-yl)propan-1-amine |
This table represents a hypothetical scenario due to the absence of specific data for the target compound.
The resulting diamine, with its primary and tertiary amine functionalities, could serve as a valuable building block for the synthesis of polyamines, ligands for metal complexes, and precursors for pharmacologically active molecules.
In Organocatalysis or Ligand Design (if applicable)
The ethylpiperazine moiety in this compound contains two nitrogen atoms that could potentially coordinate with metal centers. This suggests a possible, though undocumented, role for this compound or its derivatives as ligands in coordination chemistry and catalysis. The steric and electronic properties of the ligand could be tuned by modifying the substituents on the piperazine ring and the imine group.
Furthermore, chiral derivatives of this compound could theoretically be explored as organocatalysts, particularly in reactions where the imine or the resulting amine after reduction could participate in the catalytic cycle. However, there is no current research to support this application.
As a Model Compound for Studies in Imine Chemistry
Given its relatively simple structure, this compound could serve as a model compound for fundamental studies of imine chemistry. Research in this area could include:
Mechanistic Studies: Investigating the kinetics and mechanisms of imine formation and hydrolysis under various conditions.
Reactivity Studies: Exploring the reactivity of the imine towards a range of nucleophiles and electrophiles.
Spectroscopic and Structural Analysis: Characterizing the spectroscopic properties (NMR, IR, etc.) and, if possible, the solid-state structure through X-ray crystallography to understand the influence of the ethylpiperazine group on the imine bond.
Such fundamental studies would contribute to a broader understanding of imine chemistry, even if the compound itself does not have immediate large-scale applications.
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
The classical synthesis of imines often involves the condensation of a primary amine with an aldehyde or ketone, sometimes requiring harsh conditions or leading to waste. Future research should prioritize the development of green and efficient synthetic methodologies for 1-(4-Ethylpiperazin-1-yl)propan-1-imine. This could involve catalyst-driven processes, such as the use of solid acid catalysts or metal-organic frameworks (MOFs), which can offer high yields, easy separation, and reusability. Microwave-assisted organic synthesis (MAOS) is another promising avenue, potentially reducing reaction times and energy consumption. dokumen.pub The exploration of solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695) would further enhance the sustainability of its synthesis.
Table 1: Potential Sustainable Synthetic Approaches
| Method | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of novel, selective catalysts |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction parameters |
| Solvent-Free Conditions | Reduced environmental impact, cost-effectiveness | Investigation of solid-state and melt reactions |
Exploration of Novel Reactivity Patterns of the Imine Functionality and Piperazine (B1678402) Core
The imine (C=N) bond in this compound is a key functional group that can undergo a variety of chemical transformations. Future studies should focus on exploring its reactivity in cycloaddition reactions, nucleophilic additions, and reductions. For instance, its participation in [4+2] or [3+2] cycloadditions could lead to the synthesis of novel heterocyclic scaffolds. The piperazine ring, with its two nitrogen atoms, offers sites for further functionalization, such as N-alkylation, N-arylation, or acylation, allowing for the synthesis of a diverse library of derivatives. The interplay between the reactivity of the imine and the piperazine core could lead to interesting and synthetically useful intramolecular reactions.
Advanced Spectroscopic Characterization in Solution and Solid States
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques will be instrumental in this endeavor. In solution, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations. In the solid state, techniques such as solid-state NMR and X-ray crystallography would provide invaluable information about its crystal packing, intermolecular interactions, and conformational preferences. mdpi.com Spectroscopic data is essential for confirming the structure of newly synthesized derivatives. nih.govmdpi.com
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Gained | State |
| 1D & 2D NMR | Connectivity, chemical environment | Solution |
| FT-IR Spectroscopy | Presence of functional groups (C=N, C-N) | Solution/Solid |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Gas |
| X-ray Crystallography | 3D structure, bond lengths/angles | Solid |
| Solid-State NMR | Local structure in amorphous/crystalline solids | Solid |
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms of its reactions is necessary. Future research should employ a synergistic approach that combines experimental studies with computational modeling. Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring can provide experimental evidence for proposed reaction pathways. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into reaction energetics and selectivity. This combined approach will be crucial for optimizing reaction conditions and designing new reactions with predictable outcomes.
Expanding its Utility as a Versatile Synthetic Scaffold
The unique combination of an imine and a piperazine moiety suggests that this compound could serve as a valuable building block in organic synthesis. The piperazine ring is a common feature in many biologically active compounds. researchgate.net Future work should focus on utilizing this compound as a scaffold to synthesize more complex molecules with potential applications in medicinal chemistry and materials science. For example, the imine can be used as a handle to introduce new functionalities, while the piperazine core can be modified to tune the molecule's solubility, lipophilicity, and biological activity. The development of multi-component reactions involving this imine could provide rapid access to diverse and complex molecular architectures.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(4-Ethylpiperazin-1-yl)propan-1-imine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-ethylpiperazine with a propan-1-imine precursor under reflux in ethanol or acetonitrile at 80–140°C for 12–24 hours. Catalytic triethylamine (TEA) is often added to enhance yields by neutralizing acidic byproducts . Purification via preparative thin-layer chromatography (TLC) or column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients) is critical to isolate the target compound. Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion and purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 198 [M + H]+ for intermediates) .
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying regiochemistry. For example, imine protons resonate at δ 8.6–8.7 ppm, while ethylpiperazine protons appear as multiplets between δ 2.3–3.7 ppm .
- High-Resolution MS (HRMS): Validates exact mass (e.g., ±0.001 Da tolerance) .
- HPLC: Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictory NMR data during structural elucidation of derivatives?
Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., hindered rotation of the imine group) or impurities. Strategies include:
- Variable-Temperature NMR: Identifies conformational equilibria by observing coalescence of split signals at elevated temperatures .
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating <sup>1</sup>H-<sup>1</sup>H or <sup>1</sup>H-<sup>13</sup>C couplings .
- X-ray Crystallography: Provides definitive structural confirmation. SHELXL software is widely used for refinement, leveraging high-resolution data to resolve ambiguities .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock, Schrödinger): Models binding modes to receptors (e.g., kinases, GPCRs) using energy minimization and scoring functions .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and intermolecular interactions .
- Molecular Dynamics (MD) Simulations: Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., LogP, BBB permeability) .
Advanced: How can polymorphism impact the compound’s bioactivity, and how is it characterized?
Answer:
Polymorphic forms (e.g., anhydrous vs. hydrated crystals) may alter solubility and bioavailability. Characterization methods include:
- Powder X-ray Diffraction (PXRD): Identifies unique diffraction patterns for each polymorph .
- Differential Scanning Calorimetry (DSC): Detects thermal transitions (e.g., melting points, dehydration events) .
- Solubility Studies: Compare dissolution rates in biorelevant media (e.g., simulated gastric fluid) .
- In Vitro Bioassays: Test polymorphs against disease models (e.g., antifungal activity via microdilution assays) .
Advanced: What strategies enable regioselective modifications to study structure-activity relationships (SAR)?
Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the piperazine nitrogen during imine formation .
- Directed Ortho-Metalation: Introduce substituents to the aromatic ring via lithium bases (e.g., LDA) .
- Click Chemistry: Install triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for functional diversity .
- Enzymatic Assays: Screen derivatives against target enzymes (e.g., CYP450 isoforms) to correlate modifications with inhibitory potency .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Force Fields: Adjust parameters in docking software to better reflect the compound’s flexibility .
- Solvent Effects: Include explicit solvent molecules (e.g., water) in MD simulations to mimic physiological conditions .
- Metabolite Profiling (LC-MS): Identify active metabolites that contribute to observed bioactivity .
- Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs with minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
